1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid
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Overview
Description
1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid is a chemical compound with the CAS Number: 1382486-27-2. It has a molecular weight of 256.1 . The IUPAC name for this compound is 1-(5-bromo-2-pyridinyl)cyclobutanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10BrNO2/c11-7-2-3-8(12-6-7)10(9(13)14)4-1-5-10/h2-3,6H,1,4-5H2,(H,13,14) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis of Novel Compounds
1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid serves as a precursor in the synthesis of various novel compounds, including unnatural amino acids and boron neutron capture therapy (BNCT) agents. For example, it has been used in the synthesis of 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid, highlighting its potential in developing new BNCT agents (Srivastava, Singhaus, & Kabalka, 1997).
Catalytic Reactions
The compound is also involved in catalytic reactions, such as palladium-catalyzed cyclization processes. These reactions are significant for creating complex molecular structures from simpler precursors, demonstrating the compound's utility in advanced organic synthesis (Cho & Kim, 2008).
Structural and Spectroscopic Studies
Research on compounds related to this compound includes structural and spectroscopic studies, which are crucial for understanding their chemical behavior and potential applications. Such studies provide detailed insights into the molecular configurations and properties of these compounds (Anuradha et al., 2014).
Electrocatalytic Carboxylation
The electrocatalytic carboxylation of related compounds, such as 2-amino-5-bromopyridine, with CO2 in ionic liquids, represents another application area. This process highlights the compound's role in sustainable chemistry by utilizing CO2 as a feedstock for producing valuable chemical products (Feng et al., 2010).
Crystallographic Investigations
Crystallographic investigations of similar cyclobutanecarboxylic acid derivatives provide insights into their molecular geometries and potential interactions in solid-state structures. Such studies are fundamental for the design of new materials and understanding the solid-state properties of these compounds (Reisner et al., 1983).
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-7-2-3-8(12-6-7)10(9(13)14)4-1-5-10/h2-3,6H,1,4-5H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALBQEKDAYWCPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=C(C=C2)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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